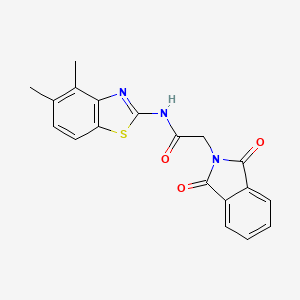

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a benzo[d]thiazole ring and an isoindoline ring, both of which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-10-7-8-14-16(11(10)2)21-19(26-14)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIUMSMNFQFUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Formation of the isoindoline ring: This involves the reaction of phthalic anhydride with an amine to form the isoindoline-1,3-dione structure.

Coupling of the two rings: The final step involves the coupling of the benzo[d]thiazole and isoindoline rings through an acetamide linkage. This can be achieved by reacting the benzo[d]thiazole derivative with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide. Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating the efficacy of benzothiazole derivatives in targeting cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the benzothiazole moiety is believed to enhance the interaction with biological targets such as tubulin and topoisomerases, leading to disrupted cellular functions in cancer cells .

Materials Science

Fluorescent Probes

Compounds like this compound can serve as fluorescent probes in biological imaging. The unique structural features allow for high fluorescence quantum yields, making them suitable for tracking biological processes in live cells. This application is particularly useful in studying cellular dynamics and interactions in real-time .

Biochemical Research

Enzyme Inhibition Studies

Benzothiazole derivatives have been investigated for their potential as enzyme inhibitors. They can interact with various enzymes involved in metabolic pathways or disease processes. For example, studies have shown that certain benzothiazole derivatives inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which are crucial in cancer and inflammatory diseases .

Drug Development

The compound is also being explored for its role in drug development. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting specific diseases. The integration of this compound into drug formulations could enhance bioavailability and therapeutic efficacy .

Comparative Data Table

Case Studies

Case Study 1: Anticancer Screening

In a systematic screening process involving multicellular spheroids, researchers identified several benzothiazole derivatives with significant cytotoxicity against human cancer cell lines. The study emphasized the importance of structural modifications to enhance anticancer activity .

Case Study 2: Fluorescent Probes

A study demonstrated the application of benzothiazole derivatives as fluorescent probes in live-cell imaging. The results indicated that these compounds provided clear visualization of cellular processes and interactions over time .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. This interaction can involve binding to the active site of an enzyme, blocking a receptor, or altering the conformation of a protein.

Comparison with Similar Compounds

Similar Compounds

N-(2-benzothiazolyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Similar structure but lacks the dimethyl groups on the benzo[d]thiazole ring.

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

The presence of the dimethyl groups on the benzo[d]thiazole ring and the specific acetamide linkage in N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, or improved pharmacokinetic properties.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a benzothiazole moiety linked to an isoindole derivative. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole compounds and their evaluation against different microbial strains. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural framework .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has been shown to modulate pathways involved in cell proliferation and apoptosis. Specifically, compounds with similar structures have been reported to inhibit the growth of cancer cells by inducing apoptosis through caspase activation and disrupting cell cycle progression. This suggests a potential application in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:

- IKZF Proteins : Research indicates that compounds targeting IKZF family proteins can modulate immune responses and have implications in cancer treatment .

- Enzyme Inhibition : Similar benzothiazole derivatives have been noted for their enzyme inhibitory activities which could be relevant in metabolic pathways associated with disease processes.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | The synthesized benzothiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. |

| Anticancer Study | Compounds similar to this compound demonstrated significant cytotoxic effects on various cancer cell lines through apoptotic pathways. |

Q & A

Q. What are the key structural features of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide that influence its reactivity and biological activity?

The compound contains a 4,5-dimethylbenzothiazole core linked to a 1,3-dioxoisoindole moiety via an acetamide bridge. The benzothiazole ring contributes to π-π stacking interactions with biological targets, while the dimethyl groups enhance lipophilicity, potentially improving membrane permeability. The isoindole-1,3-dione group introduces electron-withdrawing properties, which may stabilize reactive intermediates during synthesis or modulate enzyme binding. Structural analogs with similar frameworks have shown activity against kinases and DNA repair enzymes, suggesting these motifs are critical for target engagement .

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Synthesis typically involves:

- Step 1 : Condensation of 4,5-dimethyl-2-aminobenzothiazole with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Coupling with 2-(1,3-dioxoisoindolin-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Intermediates are characterized via 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For example, the acetamide proton (~δ 2.1 ppm) and isoindole carbonyl signals (~δ 170 ppm) are key diagnostic markers .

Q. Which biological targets are commonly associated with this class of compounds?

Benzothiazole-isoindole hybrids are explored as inhibitors of:

- Tyrosine kinases (e.g., EGFR, VEGFR) due to structural mimicry of ATP-binding pockets.

- Poly(ADP-ribose) polymerase (PARP) via interaction with the NAD+-binding domain.

- Microtubule assembly through hydrophobic interactions with β-tubulin. Target specificity is often validated using enzyme-linked immunosorbent assays (ELISAs) and cellular viability assays with IC50 determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

Q. How can contradictory reports about this compound’s biological activity be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular context : Use isogenic cell lines to control for genetic background.

- Metabolic stability : Perform hepatic microsome assays to compare degradation rates. For example, conflicting PARP inhibition data could be clarified by normalizing results to cellular NAD+ levels .

Q. What computational strategies are effective in predicting this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model binding to kinases (e.g., 50 ns simulations with AMBER force fields) to assess conformational stability.

- QSAR Models : Use descriptors like logP, polar surface area, and topological torsion to correlate structure with activity .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of derivatives?

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on the benzothiazole or isoindole rings.

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points.

- Bioisosteric Replacement : Replace the isoindole-1,3-dione with maleimide or phthalimide to assess tolerance .

Q. How can the compound’s stability under physiological conditions be evaluated?

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Methodological Notes

- Characterization : Always cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Data Reproducibility : Include positive controls (e.g., staurosporine in kinase assays) and report %RSD for triplicate experiments.

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.